19-Nor-4-hydroxyabieta-8,11,13-trien-7-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4aS,10aR)-1-hydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-12(2)13-6-7-15-14(10-13)16(20)11-17-18(15,3)8-5-9-19(17,4)21/h6-7,10,12,17,21H,5,8-9,11H2,1-4H3/t17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQFIYQNKVSVGM-QRVBRYPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Biogeographical Distribution of 19 nor 4 Hydroxyabieta 8,11,13 Trien 7 One and Its Natural Analogs
Discovery and Isolation from Plant Sources
The discovery and isolation of 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one and its related compounds are intrinsically linked to the phytochemical investigation of various plant species, particularly those belonging to the genera Abies and Cedrus. These diterpenoids are often found as minor constituents within complex mixtures of secondary metabolites, necessitating sophisticated extraction and separation techniques for their purification.
The initial step in the isolation of nor-abietane diterpenoids involves the extraction of plant material, typically the aerial parts, leaves, or roots. Common methods employ organic solvents of varying polarities to efficiently extract a broad spectrum of compounds.
A widely used technique is maceration or cold-dipping with solvents like ethanol (B145695) or acetone (B3395972) at room temperature. nih.govmdpi.com For instance, the air-dried roots of Euphorbia fischeriana were extracted using a cold-dipping method with ethanol. mdpi.com Similarly, the aerial parts of Nepeta bracteata were soaked in ethanol at room temperature. nih.gov Ultrasound-assisted extraction has also been utilized to enhance extraction efficiency, as seen with the acetone extraction of Plectranthus mutabilis leaves. acs.org
Following extraction, the crude extract is typically concentrated under reduced pressure. The resulting residue is then suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. nih.govmdpi.com This process fractionates the extract based on the differential solubility of its components. A common sequence includes petroleum ether (or n-hexane), dichloromethane (B109758) (or chloroform), ethyl acetate (B1210297), and n-butanol. nih.govmdpi.com
The resulting fractions are then subjected to various chromatographic techniques for further separation. Column chromatography (CC) over silica (B1680970) gel is a fundamental step, often employing a gradient elution system with solvent mixtures like petroleum ether/ethyl acetate or n-hexane/ethyl acetate. nih.gov For less polar compounds, reversed-phase C18 silica gel chromatography with methanol (B129727)/water gradients can be effective. mdpi.com
Table 1: Overview of Extraction and Primary Fractionation Methods
| Plant Source | Extraction Method | Solvents Used for Partitioning | Primary Fractionation Technique |
| Euphorbia fischeriana (roots) | Cold-dipping | Petroleum ether, Ethyl acetate, n-Butanol | Silica gel column chromatography |
| Nepeta bracteata (aerial parts) | Soaking and reflux | Petroleum ether, Dichloromethane, Ethyl acetate | Silica gel column chromatography |
| Plectranthus mutabilis (leaves) | Ultrasound-assisted extraction | n-Hexane, Ethyl acetate, Methanol | Flash column chromatography (Silica gel) |
The fractionation of extracts from various plant sources has led to the isolation of several structurally related nor-abietane and abietane (B96969) diterpenoids. These compounds share the characteristic tricyclic abietane skeleton but differ in their substitution patterns, including hydroxylation, oxidation, and the absence of certain methyl groups (nor-diterpenoids).
From the aerial parts of Abies recurvata, the compound 15,18-dihydroxyabieta-8,11,13-trien-7-one has been isolated. abmole.com The phytochemical investigation of Plectranthus mutabilis leaves yielded a new C20-nor-abietane diterpene, named mutabilol, alongside known abietane diterpenoids. acs.org Similarly, studies on Nepeta bracteata have resulted in the isolation of new abietane-type diterpenoids. nih.gov
The isolation of these analogs often requires a combination of multiple chromatographic steps, including repeated column chromatography on silica gel and reversed-phase materials, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure compounds.
Table 2: Examples of Isolated Nor-Abietane and Abietane Diterpenoids
| Compound Name | Plant Source |
| 15,18-Dihydroxyabieta-8,11,13-trien-7-one | Abies recurvata abmole.com |
| Mutabilol (a C20-nor-abietane) | Plectranthus mutabilis acs.org |
| Nepetabrates (abietane-type diterpenoids) | Nepeta bracteata nih.gov |
Biogeographical and Phytochemical Survey of Abietane-Producing Organisms
Abietane diterpenoids are widely distributed in the plant kingdom, with a notable prevalence in the families Pinaceae and Lamiaceae. A biogeographical and phytochemical survey of organisms producing these compounds reveals fascinating patterns of distribution and chemical diversity.
The genus Abies (firs) comprises numerous species distributed across the Northern Hemisphere, with significant diversity in the Mediterranean region. researchgate.net Fossil records suggest a wide Tertiary circum-Mediterranean distribution of an ancestral Abies species. researchgate.net Modern species like Abies alba, Abies cilicica, and Abies pinsapo are found in specific mountain ranges around the Mediterranean Basin. researchgate.netresearchgate.net These species are known producers of a variety of terpenoids, including abietane diterpenoids.
The genus Cedrus (true cedars) exhibits a disjunct distribution, with species found in the western Himalayas and the Mediterranean region. conifersociety.orgnih.gov Cedrus deodara is native to the Himalayas, while Cedrus atlantica, Cedrus libani, and Cedrus brevifolia are found in North Africa and the eastern Mediterranean. nih.govconifers.org These trees are known for their aromatic wood, which contains a complex mixture of resinous compounds, including diterpenoids.
Beyond the Pinaceae family, abietane diterpenoids are also found in various genera of the Lamiaceae family, such as Plectranthus and Nepeta. nih.govacs.org These herbaceous plants are widespread and have been a rich source for the discovery of novel abietane structures. Furthermore, diterpenes and their derivatives have been isolated from marine organisms, including corals, sponges, and marine algae, showcasing the broad distribution of these compounds in nature. mdpi.com
Considerations for Sustainable Sourcing in Research
The increasing interest in diterpenoids for their potential applications necessitates a focus on sustainable sourcing to avoid over-exploitation of natural resources. nih.gov While direct extraction from plant material remains a primary method for the initial discovery of novel compounds, it is often not a viable long-term strategy for large-scale production.
Several key considerations for sustainable sourcing include:
Cultivation of Source Organisms: For plant-derived diterpenoids, the cultivation of the source species can provide a renewable and controlled supply of biomass. This is particularly important for slow-growing trees like Abies and Cedrus.
Biotechnological Production: Advances in synthetic biology and metabolic engineering offer promising alternatives for the sustainable production of valuable diterpenes. nih.govnih.gov This involves engineering microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce specific diterpenoids from simple carbon sources. nih.govnih.gov This approach can provide a consistent and scalable supply of compounds without relying on the harvest of wild or cultivated plants.
Semi-synthesis: In some cases, abundant and structurally related natural products can be used as starting materials for the chemical synthesis of rarer or more complex diterpenoids. This can reduce the need to isolate the target compound directly from a low-yielding natural source.
By integrating these sustainable practices, researchers can continue to explore the chemical diversity of abietane diterpenoids while minimizing the environmental impact of their work.
Biosynthetic Pathways and Enzymology Leading to the 19 nor 4 Hydroxyabieta 8,11,13 Trien 7 One Skeleton
General Diterpenoid Biosynthesis: Mevalonic Acid Pathway and Methylerythritol Phosphate Pathway
All terpenoids, including the C20 diterpenoids, are biosynthesized from the simple five-carbon isomeric precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govyoutube.com Plants and other organisms utilize two distinct and evolutionarily ancient pathways to produce these fundamental building blocks: the Mevalonic Acid (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. researchgate.net
The Mevalonic Acid (MVA) pathway , which primarily operates in the cytoplasm, begins with the condensation of three molecules of acetyl-CoA. numberanalytics.com A key regulatory step in this pathway is the reduction of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonic acid, a reaction catalyzed by the enzyme HMG-CoA reductase. researchgate.net Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP, which can be isomerized to DMAPP. numberanalytics.com
The Methylerythritol Phosphate (MEP) pathway , also known as the mevalonate-independent pathway, occurs in the plastids of plant cells. youtube.comnih.gov This pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). youtube.comnih.gov A series of seven enzymatic reactions then converts DXP into both IPP and DMAPP. researchgate.net While the MVA pathway is the main source of precursors for sesquiterpenes and triterpenes (like sterols), the MEP pathway is largely responsible for generating the precursors for monoterpenes, diterpenes, and tetraterpenes. researchgate.net Therefore, the carbon backbone of 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one originates from IPP and DMAPP produced predominantly via the MEP pathway.
| Pathway | Cellular Location | Starting Materials | Key Intermediate | Primary Products |
| Mevalonic Acid (MVA) Pathway | Cytoplasm | Acetyl-CoA (x3) | Mevalonic Acid | Sesquiterpenes, Triterpenes, Sterols |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-P | 1-deoxy-D-xylulose 5-P | Monoterpenes, Diterpenes, Tetraterpenes |
Geranylgeranyl Diphosphate (GGPP) as a Common Precursor to Abietanes
The C5 units of IPP and DMAPP serve as the fundamental units for building larger isoprenoid structures. For the synthesis of C20 diterpenoids, the enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. researchgate.netnih.gov This elongation process results in the formation of the C20 acyclic precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). nih.govnih.gov
GGPP is the universal precursor for all diterpenoids and stands at a critical branch point in metabolism. nih.govresearchgate.net Its linear and flexible structure is poised for a variety of complex cyclization reactions, each leading to a different family of diterpene skeletons. The commitment of GGPP to the abietane (B96969) biosynthetic pathway is the first specific step toward the formation of compounds like this compound.
Proposed Cyclization and Rearrangement Mechanisms for Abietane Scaffold Formation
The transformation of the linear GGPP into the tricyclic abietane core is a marvel of enzymatic control, typically catalyzed by bifunctional enzymes known as diterpene synthases (diTPSs). researchgate.net This process occurs in two distinct, sequential cyclization reactions. nih.gov
First Cyclization (Class II diTPS activity): The reaction is initiated by the protonation of the terminal double bond of GGPP. nih.govacs.org This triggers a cascade of ring closures to form a bicyclic intermediate, (+)-copalyl diphosphate [(+)-CPP]. researchgate.netfrontiersin.org This initial cyclization is catalyzed by the Class II active site of a diTPS, often a copalyl diphosphate synthase (CPPS). nih.govacs.org
Second Cyclization and Rearrangement (Class I diTPS activity): The (+)-CPP intermediate is then channeled to the Class I active site of the enzyme. nih.gov Here, the diphosphate moiety is ionized, initiating a second cyclization to form a tricyclic pimarenyl carbocation intermediate. nih.gov A subsequent, crucial rearrangement occurs: a 1,2-hydride shift and a 1,2-methyl migration transform the pimarenyl cation into an abietyl carbocation. nih.gov This rearrangement establishes the characteristic isopropyl group at the C13 position of the abietane skeleton. Finally, deprotonation of this carbocation yields a stable tricyclic olefin, such as miltiradiene (B1257523) or abietatriene, which serves as the foundational scaffold for further modifications. nih.govresearchgate.net
| Step | Enzyme Class | Substrate | Key Action | Product |
| 1 | Class II diTPS | GGPP | Protonation-initiated cyclization | (+)-Copalyl diphosphate |
| 2 | Class I diTPS | (+)-Copalyl diphosphate | Ionization, cyclization, rearrangement | Abietane skeleton (e.g., Miltiradiene) |
Chemoenzymatic Synthesis and Biocatalysis in Abietane Research
The complexity and stereochemical challenges of abietane synthesis have spurred interest in combining biological and chemical methods. Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations on chemically synthesized or modified substrates. nih.gov
Biocatalysis in abietane research primarily involves two approaches:
Engineered Microbial Production: Researchers have successfully engineered microorganisms like Saccharomyces cerevisiae (yeast) and bacteria to produce abietane precursors. researchgate.netnih.gov By introducing the necessary plant genes (e.g., for GGPPS, CPPS, and KSL), these microbial cell factories can convert simple sugars into foundational abietane skeletons like miltiradiene and ferruginol (B158077). nih.govresearchgate.netnih.gov These platforms provide a renewable source of starting material for further chemical or enzymatic modification.
In Vitro Enzymatic Reactions: Isolated enzymes, particularly robust cytochrome P450s, can be used as biocatalysts to perform specific oxidative modifications on abietane substrates. nih.gov This allows for the targeted introduction of hydroxyl or keto groups at positions that are difficult to access with traditional chemical reagents. Modern protein engineering techniques, such as directed evolution, can further tailor these enzymes to enhance their stability, substrate scope, or catalytic efficiency for desired transformations. nih.govmatthey.com
These approaches hold promise for the sustainable production of rare or complex abietane derivatives, including nor-abietanes, by creating novel biosynthetic pathways that combine enzymes from different organisms or by using biocatalysts to functionalize readily available abietane feedstocks like dehydroabietic acid. uv.esrsc.org
Synthetic Methodologies and Chemical Transformations of 19 nor 4 Hydroxyabieta 8,11,13 Trien 7 One
Strategic Approaches to the Total Synthesis of Abietane (B96969) Diterpenoids
The total synthesis of abietane diterpenoids has been a subject of extensive research, driven by the structural complexity and potential therapeutic applications of this class of molecules. rsc.org Synthetic challenges include the stereoselective construction of the tricyclic core, which contains several stereocenters, and the regioselective installation of various oxygenation patterns. rsc.org
Early strategies often focused on linear A→B→C ring construction, while more contemporary approaches have employed convergent strategies and biomimetic polyene cyclizations. rsc.org A landmark achievement in this area was the enantioselective cationic polycyclization reported by Corey et al. for the synthesis of (+)-dehydroabietic acid, which demonstrated the power of chiral catalysts to construct the core skeleton with high stereocontrol. rsc.org Other approaches have utilized intramolecular Friedel-Crafts cyclizations or Diels-Alder reactions to assemble the tricyclic system. These total synthesis strategies provide a blueprint for accessing the fundamental abietane framework from simple starting materials, although they are often less practical for analog synthesis compared to semi-synthetic methods.
Semi-Synthesis and Derivatization from Available Natural Abietanes
Given the structural complexity of abietane diterpenoids, semi-synthesis starting from readily available natural products is the most common and practical strategy for producing novel analogs. uv.es The most utilized starting materials are abietic acid, the primary component of pine rosin (B192284), and dehydroabietic acid (DHA). nih.govrsc.org DHA is particularly valuable as it can be obtained in large quantities through the simple dehydrogenation of abietic acid and possesses a stable aromatic C-ring, which facilitates selective modifications on the A and B rings. nih.govresearchgate.net
The general semi-synthetic approach involves:
Isolation and Preparation of the Precursor : Abietic acid is isolated from pine rosin and can be esterified before being aromatized to its dehydroabietate form using a palladium on carbon (Pd/C) catalyst at high temperatures. rsc.org
Functionalization : The dehydroabietate scaffold is then subjected to a series of chemical transformations to introduce desired functional groups at specific positions. This derivatization has been extensively explored to create libraries of compounds for biological screening. uv.esnih.gov
This semi-synthetic pathway offers a robust and versatile platform for accessing a wide range of abietane derivatives, including the precursors necessary for complex structures like 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one.
Specific Synthetic Routes for Nor-Abietanes and A/B-Ring Functionalization
The synthesis of this compound requires precise modifications to the A and B rings of a standard abietane precursor like dehydroabietic acid. This involves the introduction of a C-7 ketone, installation of a C-4 hydroxyl group, and the removal of the C-19 methyl group.
Carbonyl Group at C-7: The introduction of a ketone at the C-7 position is a well-established transformation in abietane chemistry. The C-7 methylene (B1212753) group is benzylic to the aromatic C-ring, making it susceptible to oxidation. A variety of reagents can achieve this conversion with high regioselectivity. researchgate.netresearchgate.net
| Reagent | Conditions | Outcome | Reference(s) |
| Chromium Trioxide (CrO₃) | Acetic acid | Oxidation to 7-oxo derivative | researchgate.net |
| Sodium Chlorite (NaClO₂) / t-BuOOH | Acetonitrile/Water | Selective oxidation to 7-oxo derivative | researchgate.net |
| Ruthenium Dioxide (RuO₂) | Mediated electrooxidation | Formation of 7-oxo derivative | oup.com |
| Biocatalysis (Streptomyces) | Fermentation | Oxidation to 7-oxo derivative | nih.gov |
This oxidation is a crucial step in synthesizing many biologically active natural and synthetic abietanes and is directly applicable to the synthesis of the target compound. uv.esresearchgate.net
Hydroxyl Moiety at C-4: Direct hydroxylation of the non-activated C-4 position is synthetically challenging. Strategies to install this functionality typically involve either a total synthesis approach where the hydroxyl group is incorporated during the construction of the A-ring, or complex functional group manipulations of a semi-synthetic precursor. One plausible semi-synthetic route could involve intermediates used in the synthesis of callitrisic acid (4-epidehydroabietic acid), which possesses a C-19 carboxylic acid. rsc.orgmdpi.com Manipulation of this carboxylic acid or related functional groups at C-4 could potentially create a pathway to introduce a hydroxyl group. Furthermore, biocatalytic methods using specific microorganisms have shown success in hydroxylating the abietane skeleton at various positions, although selective C-4 hydroxylation remains a significant challenge. nih.govresearchgate.net
The "19-nor" designation indicates the absence of the C-19 methyl group, which, along with the C-18 moiety, is typically located at the C-4 position of the abietane skeleton. Synthesizing a 19-nor abietane from a natural precursor requires the selective removal of this specific carbon atom.
A logical precursor for this transformation is callitrisic acid (abieta-8,11,13-trien-19-oic acid), the C-4 epimer of dehydroabietic acid, where the carboxylic acid function is at the C-19 position instead of C-18. mdpi.comdocumentsdelivered.comresearchgate.net Starting from callitrisic acid, a C-19 nor-abietane skeleton could be achieved through a degradation reaction that removes the C-19 carboxyl group.
Key degradation methods include:
Barbier-Wieland Degradation : This classical multi-step sequence shortens a carboxylic acid chain by one carbon. drugfuture.comwikipedia.org It involves converting the acid to an ester, reaction with a Grignard reagent to form a tertiary alcohol, dehydration to an alkene, and finally, oxidative cleavage of the alkene to yield the one-carbon shorter carboxylic acid, or in this case, complete removal to a ketone which could be further reduced. rsc.org
Oxidative Decarboxylation : Methods such as the Hunsdiecker reaction or more modern photoredox-catalyzed decarboxylations can remove a carboxyl group, replacing it with a halogen that can be subsequently removed by reduction. wikipedia.org An oxidative decarboxylation of dehydroabietic acid has been used to generate A-ring olefins, demonstrating that the C-4 carboxyl group can be readily removed to functionalize the A-ring. rsc.orgacs.org Applying a similar strategy to callitrisic acid would directly yield the 19-nor scaffold.
Regioselective and Stereoselective Synthetic Considerations
Stereochemical and regiochemical control are paramount in the synthesis of complex abietanes.
Regioselectivity : As discussed, the benzylic C-7 position is the most reactive site for oxidation on the B-ring of dehydroabietanes, allowing for highly regioselective ketonization. researchgate.net Functionalization of the aromatic C-ring is also possible but requires electrophilic aromatic substitution conditions.
Stereoselectivity : The stereochemistry of the A/B ring junction is typically trans, a feature inherited from the natural starting materials like abietic acid. Maintaining this configuration is crucial. The stereochemistry at C-4 is a key consideration, as exemplified by the difference between dehydroabietic acid (C-18 carboxyl is α, or axial in the preferred conformation) and callitrisic acid (C-19 carboxyl is β, or equatorial). rsc.orgmdpi.com Any synthetic operation at C-4 must control for the stereochemical outcome, as epimerization can occur under certain basic or acidic conditions. For example, the key aldol (B89426) reaction in the synthesis of bodinieric acids was found to be highly sensitive to the stereochemistry of the C-4 aldehyde precursor. rsc.org
Novel Synthetic Methodologies for Analog Development
The development of new synthetic methods continues to expand the toolkit for creating novel abietane analogs.
Biocatalysis : The use of microorganisms and isolated enzymes (like cytochromes P450) offers a green chemistry approach to achieve highly regio- and stereoselective hydroxylations at positions that are difficult to access through traditional chemical means. nih.govresearchgate.net This can provide access to novel oxidized derivatives.
C-H Functionalization : Modern methods involving late-stage C-H functionalization allow for the direct installation of new chemical groups onto the hydrocarbon skeleton, bypassing the need for pre-installed functional groups. This can simplify synthetic routes and allow for rapid diversification of complex molecules.
Electrochemistry : Electrooxidative methods have been employed for the functionalization of dehydroabietic acid, such as the introduction of an acetoxy group or a ketone at the C-7 position, offering an alternative to traditional chemical oxidants. oup.com
Rearrangement Reactions : Novel synthetic strategies have been developed to induce skeletal rearrangements of the abietane framework, leading to unusual and potentially bioactive structures like the taiwaniaquinoids. nih.govnih.gov These advanced methods provide pathways to entirely new classes of diterpenoid analogs.
Advanced Spectroscopic Characterization and Analytical Techniques for 19 nor 4 Hydroxyabieta 8,11,13 Trien 7 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within a molecule. For a compound like 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one, a complete NMR analysis would be indispensable.
One-Dimensional NMR (¹H, ¹³C, DEPT)
A standard analysis would begin with one-dimensional NMR techniques. The ¹H NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns, which indicate adjacent protons. The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Further clarification would be provided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. While a predicted ¹H NMR spectrum is noted in some databases, experimentally derived and assigned data for this compound are not published.
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY/ROESY)
To assemble the molecular puzzle, two-dimensional NMR experiments are crucial. Correlation Spectroscopy (COSY) would establish proton-proton connectivities, while Heteronuclear Multiple Quantum Coherence (HMQC) would link protons to their directly attached carbons. Long-range carbon-proton correlations would be mapped using the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which is vital for connecting the different spin systems and positioning quaternary carbons and functional groups. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would reveal through-space correlations between protons, providing critical insights into the relative stereochemistry of the molecule. A full suite of these 2D NMR experiments is necessary for the complete and unambiguous structural assignment of this compound, but such data has not been made publicly available.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and formula of a compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio to a very high degree of accuracy. For this compound, HRESIMS would be used to confirm its molecular formula of C₁₉H₂₆O₂. While this formula is listed in chemical databases, the primary experimental data and a detailed analysis of its fragmentation patterns, which would further support the proposed structure, are not found in the accessible literature.
X-ray Crystallography for Absolute and Relative Stereochemistry
When a compound can be crystallized, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique can unambiguously determine both the relative and absolute stereochemistry of all chiral centers in the molecule, providing a complete picture of its spatial arrangement. There are no published reports of a successful crystal structure determination for this compound.
Chromatographic Techniques for Purity Assessment and Isolation
The isolation of this compound from its natural sources, such as Juniperus or Pinus species, would involve a series of chromatographic steps. Techniques like column chromatography over silica (B1680970) gel or Sephadex, followed by purification using High-Performance Liquid Chromatography (HPLC), are standard procedures. These methods are essential not only for obtaining the pure compound for spectroscopic analysis but also for assessing its purity. Specific details on the isolation protocol and purity assessment for this particular compound are not documented in dedicated research articles.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of abietane (B96969) diterpenoids from natural sources such as plant extracts. nih.govresearchgate.netnih.gov These methods offer high resolution and sensitivity for the separation, identification, and quantification of individual compounds within a complex matrix. nih.gov
For the analysis of abietane diterpenes, reversed-phase (RP) chromatography is most commonly employed, typically utilizing a C18 stationary phase. nih.govnih.gov The separation is achieved by a mobile phase gradient, often consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with the addition of a small percentage of acid (e.g., formic acid) to improve peak shape and resolution. nih.govfrontiersin.org
UHPLC systems, which use columns with smaller particle sizes (typically sub-2 µm), provide significant advantages over traditional HPLC, including higher separation efficiency, faster analysis times, and reduced solvent consumption. frontiersin.org Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the preliminary identification of abietane diterpenes based on their characteristic UV absorption spectra. nih.govnih.gov For more definitive identification and structural confirmation, HPLC and UHPLC systems are often coupled with mass spectrometry (MS). nih.govnih.gov
| Parameter | HPLC Conditions | UHPLC Conditions |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) frontiersin.org |
| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol (B), often with 0.1% Formic Acid nih.gov | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) frontiersin.org |
| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.5 mL/min frontiersin.org |
| Detection | DAD or UV-Vis (e.g., 254 nm, 280 nm) nih.gov | DAD or UV-Vis, often coupled with Mass Spectrometry (MS) frontiersin.org |
| Column Temperature | 25 - 40 °C | 35 - 45 °C frontiersin.org |
Spectroscopic Signatures of this compound
While specific, experimentally derived spectroscopic data for "this compound" is not widely available in the public domain, its characteristic spectroscopic signatures can be inferred from the extensive body of literature on closely related nor-abietane diterpenoids. The structure would be confirmed by a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy would reveal the proton environment of the molecule. Key signals would include those for the aromatic protons on the C-ring, the proton of the hydroxyl group, and the various aliphatic protons of the diterpene skeleton. The coupling patterns and chemical shifts of these protons are diagnostic for the substitution pattern and stereochemistry.
¹³C-NMR spectroscopy provides information on the carbon skeleton. The spectrum would be expected to show 19 distinct carbon signals, consistent with a nor-abietane structure. Characteristic signals would include those for the carbonyl carbon (C-7), the aromatic carbons (C-8, C-9, C-11, C-12, C-13, C-14), the carbon bearing the hydroxyl group (C-4), and the methyl groups. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning all proton and carbon signals unequivocally and establishing the connectivity of the molecule.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), would be used to determine the exact mass of the molecule and, from that, its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural information, helping to confirm the abietane skeleton and the nature of its substituents.
| Position | Representative δC (ppm) | Representative δH (ppm, multiplicity, J in Hz) |
|---|---|---|
| 1 | ~38.0 | ~1.5-1.7 (m) |
| 2 | ~19.0 | ~1.6-1.8 (m) |
| 3 | ~41.5 | ~1.4-1.6 (m) |
| 4 | ~72.0 | - |
| 5 | ~50.0 | ~1.9 (m) |
| 6 | ~33.0 | ~2.5-2.7 (m) |
| 7 | ~199.0 | - |
| 8 | ~124.0 | - |
| 9 | ~147.0 | - |
| 10 | ~37.0 | - |
| 11 | ~125.0 | ~7.0 (s) |
| 12 | ~130.0 | - |
| 13 | ~135.0 | - |
| 14 | ~126.0 | ~7.2 (s) |
| 15 | ~27.0 | ~3.2 (sept, J=7.0) |
| 16 | ~22.5 | ~1.2 (d, J=7.0) |
| 17 | ~22.5 | ~1.2 (d, J=7.0) |
| 18 | ~29.0 | ~1.3 (s) |
| 20 | ~21.0 | ~1.25 (s) |
In Vitro Biological Activity Spectrum of Abietane Diterpenoids Relevant to 19 nor 4 Hydroxyabieta 8,11,13 Trien 7 One
Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines
Abietane (B96969) diterpenoids have demonstrated significant cytotoxic and antiproliferative effects across a variety of cancer cell lines in vitro. nih.gov These naturally occurring compounds, isolated from various plants, have shown promise in targeting breast, liver, lung, pancreatic, colon, endometrial, and prostate cancer cells. nih.gov
Studies have shown that the cytotoxic effects of these compounds are often dose-dependent and can vary based on the specific cell line, indicating cell-type specificity in their mechanism of action. phcog.comphcog.com For instance, certain abietane diterpenes have been found to be particularly effective against human leukemia cell lines like HL-60, U937, and Molt-3, while breast cancer (MCF-7) and melanoma (SK-MEL-1) cell lines showed more resistance. acs.orgnih.gov
The structural features of abietane diterpenoids play a crucial role in their cytotoxic activity. For example, the presence of an ortho-quinone moiety has been identified as a critical component for cytotoxicity. nih.gov Research on royleanone-type diterpenes suggests that an electron-donating group at the C6 and/or C7 positions of the abietane skeleton is important for their cytotoxic effects. nih.gov Furthermore, an oxygenated C7, particularly a carbonyl group, has been shown to enhance cytotoxic activity compared to a hydroxyl group. phcog.comphcog.com
Some of the most potent cytotoxic abietane diterpenoids identified in studies include taxodone, taxodione, and several semisynthetic derivatives. acs.orgacs.orgnih.gov One study highlighted 7α-acetylhorminone as a particularly effective compound against HCT116 colon cancer and MDA-MB-231 breast cancer cells. phcog.comphcog.com Another study found that a precursor for rearranged abietanes exhibited high cytotoxicity across three different cancer cell lines. nih.gov Dehydroabietinol (B132513) has also shown potent activity against the MIA PaCa-2 human pancreatic cancer cell line. elsevierpure.com
Cytotoxicity of Abietane Diterpenoids on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7α-acetylhorminone | HCT116 (Colon) | 18 | phcog.comphcog.com |
| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | phcog.comphcog.com |
| Pygmaeocin B | HT29 (Colon) | 6.69 µg/mL | nih.gov |
| Pygmaeocin B | HepG2 (Liver) | 8.98 µg/mL | nih.gov |
| Compound 13 (orthoquinone) | HT29, HepG2, B16-F10 | 2.67-5.58 µg/mL | nih.gov |
| New abietane diterpenoid (1) | HL-60 (Leukemia) | 21.22 | nih.govmdpi.com |
| New abietane diterpenoid (1) | A549 (Lung) | 13.71 | nih.govmdpi.com |
| New abietane diterpenoid (2) | HL-60 (Leukemia) | 10.91 | nih.govmdpi.com |
| New abietane diterpenoid (2) | A549 (Lung) | 18.42 | nih.govmdpi.com |
| Dehydroabietinol (5) | MIA PaCa-2 (Pancreatic) | 6.6 | elsevierpure.com |
Antimicrobial and Antibacterial Investigations
Abietane diterpenoids have been recognized for their broad-spectrum antimicrobial properties, showing activity against various pathogenic bacteria and fungi. researchgate.netnih.gov These compounds have demonstrated notable efficacy, particularly against Gram-positive bacteria. tandfonline.commdpi.com
Research has highlighted the antibacterial effects of rosin (B192284) and its constituent resin acids against Gram-positive bacteria. researchgate.net Studies on derivatives of abietic and dehydroabietic acid have yielded promising results. For example, methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate showed significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Staphylococcus epidermidis, and Streptococcus mitis. nih.gov
The structural characteristics of these compounds influence their antimicrobial potency. The presence of a hydroxyl group at the 7α position in dehydroabietic acid derivatives may enhance antimicrobial activity compared to a ketone group. tandfonline.com Some abietane diterpenoids have also shown the ability to inhibit the formation of biofilms, which are communities of microorganisms resistant to antibiotics. researchgate.net
While generally more effective against Gram-positive bacteria, some abietane diterpenoids have also exhibited activity against Gram-negative bacteria. mdpi.comfrontiersin.org For instance, certain ent-abietane diterpenoids isolated from Euphorbia wallichii showed significant activity against Gram-negative bacterial strains. frontiersin.org
Antimicrobial Activity of Abietane Diterpenoids
| Compound/Extract | Microorganism | Activity (MIC) | Reference |
| Hydromethanolic extract of A. numidica | Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, Micrococcus luteus, Listeria innocua | ≤ 0.3 mg/mL | tandfonline.com |
| Compound 4 (A. numidica) | S. aureus, L. innocua | 62.5 µg/mL | tandfonline.com |
| Compound 6 (A. numidica) | S. aureus, L. innocua | 62.5 µg/mL | tandfonline.com |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | MRSA, S. epidermidis, S. mitis | 8 µg/mL | nih.gov |
| ent-abietane diterpenoids (1-3) from C. cascarilloide | Gram-positive bacteria | < 50 µg/ml | tandfonline.com |
| ent-abietane diterpenoids (1-3) from E. wallichii | Gram-positive bacteria | < 60 µg/ml | tandfonline.com |
| Compound 27 (taxodione derivative) | E. coli, P. aeruginosa | 11.7 µg/mL | mdpi.com |
| Compound 27 (taxodione derivative) | S. aureus | 23.4 µg/mL | mdpi.com |
| Compound 10 from K. roscoeana | S. epidermidis, B. cereus | 25 µg/ml | nih.gov |
Anti-inflammatory Activity Profiling
In vitro studies have established the anti-inflammatory properties of various abietane diterpenoids. nih.govnih.gov A key mechanism of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 and J774A.1 cells. nih.govnih.gov
Several abietane diterpenoids, including dracocephalumoid A, uncinatone, trichotomone F, and caryopterisoid C, have demonstrated potent suppression of pro-inflammatory mediators like TNF-α, IL-1β, and NO. nih.gov The IC50 values for these compounds in inhibiting NO production ranged from 1.12 to 5.84 μM. nih.gov Similarly, rearranged abietane diterpenes such as pygmaeocin B have shown very high anti-inflammatory potential, with significant inhibition of NO production. nih.gov
The anti-inflammatory effects are also linked to the inhibition of inducible nitric oxide synthase (iNOS) expression. documentsdelivered.comscilit.com For example, 18-methylesterferruginol was found to suppress both NO production and iNOS expression in LPS-stimulated RAW264.7 cells. documentsdelivered.comscilit.com Furthermore, studies on abietane diterpenoids from Callicarpa bodinieri revealed that some compounds exhibited potent anti-inflammatory activities, with one compound shown to inhibit the expression of iNOS and p65, which is involved in the NF-κB pathway. nih.gov
Anti-inflammatory Activity of Abietane Diterpenoids
| Compound | Cell Line | Activity (IC50) | Reference |
| Dracocephalumoid A, Uncinatone, Trichotomone F, Caryopterisoid C | RAW 264.7 | 1.12 - 5.84 μM (NO inhibition) | nih.gov |
| Pygmaeocin B (5) | RAW 264.7 | 33.0 ± 0.8 ng/mL (NO inhibition) | nih.gov |
| Compound 3 from C. bodinieri | RAW 264.7 | 36.35 ± 1.12 μM (NO inhibition) | nih.gov |
| Compound 8 from C. bodinieri | RAW 264.7 | 37.21 ± 0.92 μM (NO inhibition) | nih.gov |
| 18-methylesterferruginol (1) | RAW264.7 | Suppressed NO production and iNOS expression | documentsdelivered.comscilit.com |
Antiviral Properties
Abietane diterpenoids have emerged as a promising class of natural compounds with a broad spectrum of antiviral activities. acs.org Research has demonstrated their efficacy against a range of viruses, including rotavirus, influenza virus, and various coronaviruses. frontierspartnerships.orgnih.govnih.gov
Studies on abietane diterpenoids isolated from Torreya nucifera have shown potent antiviral activity against rotavirus by inhibiting its replication cycle. frontierspartnerships.org The same compounds, 18-hydroxyferruginol and 18-oxoferruginol, also exhibited strong antiviral effects against influenza viruses by disrupting viral replication through the blockade of the PI3K-Akt and ERK signaling pathways. nih.gov
Furthermore, ferruginol (B158077) and its synthetic analogues have been investigated for their activity against coronaviruses. Ferruginol demonstrated a significant reduction in the cytopathogenic effect and effective inhibition of SARS-CoV replication. nih.gov A new ferruginol analogue also showed a notable reduction in the virus titer of human coronavirus 229E. nih.gov Semisynthetic abietanes, such as 18-(phthalimid-2-yl)ferruginol, have displayed broad-spectrum antiviral properties, with activity against Zika virus, Dengue virus, and Chikungunya virus. acs.org
Antiviral Activity of Abietane Diterpenoids
| Compound | Virus | Cell Line | Activity (EC50/IC50) | Reference |
| 18-hydroxyferruginol (1) | Bovine Rotavirus G8P nih.gov | MA104 | 24.7 µM | frontierspartnerships.org |
| 18-oxoferruginol (2) | Bovine Rotavirus G8P nih.gov | MA104 | 24.7 µM | frontierspartnerships.org |
| Ferruginol (1) | SARS-CoV | 1.39 µM | nih.gov | |
| 18-(phthalimid-2-yl)ferruginol | Colombian Zika virus | 5.0 - 10.0 µM | acs.org | |
| 18-(phthalimid-2-yl)ferruginol | Chikungunya virus | 9.8 µM | acs.org | |
| 18-(phthalimid-2-yl)ferruginol | Dengue virus type 2 | 1.4 µM | acs.org |
Other Noteworthy Biological Activities (e.g., enzyme inhibition, antioxidant, HIV-1 latency reversal)
Beyond their cytotoxic, antimicrobial, and anti-inflammatory effects, abietane diterpenoids exhibit a range of other significant biological activities, including enzyme inhibition, antioxidant properties, and the ability to reverse HIV-1 latency.
Enzyme Inhibition
Abietane-type diterpenoids have been identified as inhibitors of various enzymes. escholarship.org For instance, abietic acid can inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling, by binding to its active site and stabilizing an inactive conformation of the enzyme. escholarship.org Additionally, 12-thiazole abietanes have been discovered as a new class of reversible inhibitors of the human metabolic serine hydrolase hABHD16A, which is a potential target for treating inflammation-mediated pain. nih.gov Dehydroabietic acid is also a known inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). uv.es
Enzyme Inhibition by Abietane Diterpenoids
| Compound | Enzyme | Activity | Reference |
| Abietic acid | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibitor | escholarship.org |
| 2-methylthiazole derivative 18 | hABHD16A | IC50 = 3.4 ± 0.2 μM | nih.gov |
| Dehydroabietic acid (DHAA) | Pyruvate Dehydrogenase Kinase (PDK) | Inhibitor | uv.es |
Antioxidant Activity
Several abietane diterpenoids possess potent antioxidant properties. nih.govmdpi.comdocumentsdelivered.comnih.gov Compounds such as 18-methylesterferruginol and 18-dimethoxyferruginol, isolated from Torreya nucifera, have been shown to inhibit the oxidation of low-density lipoprotein (LDL) mediated by various agents. documentsdelivered.comnih.gov These compounds demonstrated their antioxidant effects in assays measuring conjugated diene production, relative electrophoretic mobility, and apoB-100 fragmentation. documentsdelivered.comnih.gov Other abietane diterpenoids isolated from Clerodendrum bracteatum also exhibited antioxidant activities in DPPH radical scavenging and ABTS assays. nih.govmdpi.com
Antioxidant Activity of Abietane Diterpenoids
| Compound | Assay | Activity (IC50) | Reference |
| New abietane diterpenoid (2) from C. bracteatum | DPPH radical scavenging | 23.23 ± 2.10 μg/mL | nih.gov |
| New abietane diterpenoid (2) from C. bracteatum | ABTS+ scavenging | 15.67 ± 1.89 μg/mL | nih.gov |
| Compound 63 (DHAA derivative) | DPPH radical scavenging | 2 mg/L | uv.es |
HIV-1 Latency Reversal
A "shock and kill" strategy for treating HIV involves using latency-reversing agents (LRAs) to reactivate the latent virus, allowing it to be targeted and eliminated. mdpi.com Certain diterpenes have shown promise as LRAs. While much of the research in this area has focused on phorbol (B1677699) esters and tigliane (B1223011) diterpenes, some studies point to the potential of related compounds. researchgate.netnih.govnih.gov For example, compounds isolated from Euphorbia usambarica and Wikstroemia chamaedaphne have demonstrated HIV-1 latency reversal activity in vitro. researchgate.netnih.gov One study on marine natural products identified psammaplin A as an inducer of latent HIV-1 provirus in primary human cells. mdpi.com
HIV-1 Latency Reversal Activity
| Compound | Cell Line | Activity | Reference |
| Chamaedaphnelide B | J-Lat 10.6 | Potent HIV latency-reversing activity | nih.gov |
| 6α,7α-epoxy-5β-hydroxy-12-deoxyphorbol-13-decanoate | J-Lat 10.6 | Potent HIV latency-reversing activity | nih.gov |
| Psammaplin A | J-Lat cells / PBMCs from HIV-infected donors | Induced GFP expression / Activated latent provirus | mdpi.com |
Mechanistic Insights from In Vitro Models
The diverse biological activities of abietane diterpenoids are underpinned by a variety of molecular mechanisms. In vitro studies have begun to unravel these pathways, providing a clearer picture of how these compounds exert their effects at the cellular level.
A primary mechanism for the anticancer activity of many abietane diterpenes is the induction of apoptosis, or programmed cell death. acs.orgnih.gov This process is often caspase-dependent. acs.org For instance, some abietane compounds have been shown to induce apoptosis that can be prevented by a nonspecific caspase inhibitor. acs.orgnih.gov The apoptotic pathway triggered by these compounds can involve the release of mitochondrial proteins like cytochrome c, Smac/DIABLO, and AIF (apoptosis-inducing factor), along with the dissipation of the mitochondrial membrane potential. acs.orgnih.gov Furthermore, abietane diterpenes can activate specific caspases, such as caspase-3 and caspase-9, indicating an induction of apoptosis through the intrinsic pathway. nih.gov
In addition to apoptosis, cell cycle arrest is another mechanism through which abietane diterpenoids can inhibit cancer cell proliferation. nih.gov Some rearranged abietanes have been found to cause cell cycle arrest in the S phase. nih.gov
The anti-inflammatory and antiviral activities of these compounds are often linked to the modulation of key signaling pathways. For example, the antiviral effects of certain abietane diterpenoids against the influenza virus are achieved by blocking the PI3K-Akt and ERK signaling pathways. nih.gov The inhibition of these pathways disrupts viral replication. nih.gov Similarly, the anti-inflammatory effects of some abietanes are mediated by the inhibition of the NF-κB pathway, a critical regulator of inflammatory responses. nih.gov
The anticancer mechanism of dehydroabietinol in pancreatic cancer cells involves the inhibition of the Akt/mTOR/autophagy signaling pathway, which is crucial for cancer cell survival. elsevierpure.com This compound was also found to reduce cancer cell migration, suggesting anti-metastatic potential. elsevierpure.com
Structure Activity Relationship Sar and Computational Studies of 19 nor 4 Hydroxyabieta 8,11,13 Trien 7 One and Analogs
Systematic Modification of the Abietane (B96969) Skeleton and its Impact on Biological Activity
The tricyclic framework of the abietane skeleton serves as a versatile template for chemical modification. nih.gov Alterations at various positions on the A, B, and C rings can profoundly influence the biological profile of the resulting analogs. Studies on a range of abietane diterpenoids have demonstrated that even minor structural changes can lead to significant variations in activity.
For instance, the degree of oxygenation and the nature of substituents on the C-ring are critical determinants of cytotoxicity. phcog.com Aromatic abietanes, such as the parent structure of 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one, form the largest group within this class and have been extensively studied. uv.es The presence of an aromatic C-ring is a common feature among many biologically active abietane diterpenoids. rsc.org
Modifications are not limited to the C-ring. Functionalization of the A-ring, such as the introduction of hydroxyl or carbonyl groups, can also modulate activity. While naturally occurring abietanes are often not functionalized on the A-ring carbons, synthetic efforts have explored the impact of such modifications. rsc.org The removal of the C-19 methyl group, leading to a "19-nor" scaffold as in the titular compound, represents a significant structural alteration. In other steroid scaffolds like 19-nortestosterone, the absence of the C-19 methyl group has been shown to substantially decrease hormonal properties while retaining or enhancing other biological activities. nih.gov
Furthermore, the introduction of various substituents at different positions has been a common strategy to probe SAR. For example, the synthesis of a library of royleanone (B1680014) derivatives with modifications at the C-6, C-7, and C-12 positions revealed that the presence of aromatic moieties can increase binding affinity to targets like P-glycoprotein. nih.gov
Influence of Hydroxyl, Carbonyl, and Nor-Modifications on Activity
The specific functional groups present on the abietane skeleton, namely hydroxyl and carbonyl moieties, play a pivotal role in defining the biological activity of these compounds. The "nor" modification, signifying the removal of a methyl group, further influences the molecule's properties.
Hydroxyl Group: The position and stereochemistry of hydroxyl groups are critical. In many bioactive flavonoids, hydroxyl groups are crucial for interactions with biological macromolecules through hydrogen bonding and electrostatic interactions. mdpi.com In the context of abietanes, a hydroxyl group at C-12 is often associated with various biological activities. rsc.org The C-4 hydroxyl group in this compound is a less common feature in naturally occurring abietanes but its presence can be expected to influence the molecule's polarity and potential for hydrogen bonding, which could in turn affect its interaction with biological targets. nih.gov
Carbonyl Group: The presence and position of a carbonyl group significantly impact cytotoxicity. Studies on various abietane diterpenoids have shown that a carbonyl group at C-7 is essential for cytotoxic activity. phcog.com For example, comparing the activity of several abietane diterpenes, it was observed that a C-7 carbonyl group leads to higher activity than a hydroxyl group at the same position. phcog.com This suggests that the C-7 ketone in this compound is likely a key contributor to its potential biological effects. However, in some cases, a C-7 carbonyl can also lead to a loss of activity, highlighting the nuanced and context-dependent role of this functional group. nih.gov
The interplay of these functional groups is complex. For example, the combination of a C-7 carbonyl and a C-12 hydroxyl group in sugiol (B1681179) analogs is a recurring motif in cytotoxic abietane diterpenoids. rsc.org
Stereochemical Requirements for Observed Bioactivities
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor governing its interaction with chiral biological macromolecules such as enzymes and receptors. In the abietane diterpenoid family, specific stereochemical configurations are often required for potent biological activity.
The abietane skeleton is a rigid tricyclic system with multiple stereocenters, leading to the possibility of numerous stereoisomers. nih.gov The orientation of substituents on the rings can dramatically affect the molecule's ability to fit into a binding site. For instance, in the case of C-7 hydroxy derivatives of some abietanes, the 7β-OH isomer was found to be significantly less active than its 7α-OH counterpart, underscoring the importance of the substituent's spatial orientation. researchgate.net
Computational Chemistry Approaches to SAR Elucidation
In recent years, computational chemistry has emerged as a powerful tool to complement experimental studies in drug discovery and to rationalize the structure-activity relationships of bioactive molecules. youtube.com For abietane diterpenoids, various computational methods have been employed to understand their mechanism of action and to guide the design of new, more potent analogs.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. youtube.com This method allows for the visualization of interactions at the molecular level and can provide insights into the binding mode and affinity of a compound.
For abietane diterpenoids, molecular docking studies have been used to investigate their interactions with various biological targets. For example, docking studies of royleanone diterpenoids as P-glycoprotein inhibitors suggested that the presence of aromatic moieties increases binding affinity. nih.gov In another study, the cytotoxic activity of abietane diterpenoids from Salvia sahendica was rationalized through their rigid binding to Src tyrosine kinase in docking simulations. researchgate.net These studies help to identify key amino acid residues in the binding pocket that interact with the ligand, providing a structural basis for the observed SAR. While no specific docking studies for this compound are reported, this approach could be valuable in predicting its potential targets and binding interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
QSAR studies have been successfully applied to various classes of diterpenoids, including abietanes. For instance, a QSAR study on a series of tanshinone compounds (which are abietane-type norditerpenoids) identified four main independent factors contributing to their cytotoxicity. nih.gov Such models can guide the design of new analogs with potentially enhanced activity. The development of a QSAR model for this compound and its analogs would require a dataset of compounds with measured biological activities, but could provide valuable predictive power for future drug design efforts.
Pharmacophore Development and Virtual Screening
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore models can be developed based on the structures of known active compounds and can then be used to search large databases of chemical compounds (virtual screening) to identify new potential hits.
Pharmacophore modeling has been applied to abietane-type diterpenoids to identify the essential features for their cytotoxic activity. researchgate.net For example, a pharmacophore model for cytotoxic abietane-type diterpenoids against MCF-7 breast cancer cells highlighted the importance of a hydrogen bond acceptor at C-11, an aromatic feature in the C-ring, and hydrophobic features at various positions. researchgate.net Such models serve as valuable tools for the discovery of novel abietane-based anticancer agents. A pharmacophore model could be developed for this compound, incorporating the key features of the C-4 hydroxyl, C-7 carbonyl, and the aromatic C-ring, to facilitate the discovery of new analogs with similar or improved activity profiles.
Mechanistic Hypotheses Derived from SAR Data
The structure-activity relationship (SAR) of abietane diterpenoids, a large class of natural products to which this compound belongs, offers significant insights into their potential mechanisms of action. While direct SAR studies on this specific compound are not extensively available in the reviewed literature, a number of mechanistic hypotheses can be formulated by examining the bioactivity of structurally related abietane analogs. These hypotheses are primarily based on the influence of key structural features, such as the oxygenation pattern of the B-ring, the nature of the aromatic C-ring, and modifications of the A-ring.
Furthermore, the polarity of the region around the C6 and C7 positions has been implicated in the biological activity of abietane diterpenes. A more apolar character in this region has been correlated with increased bioactivity, potentially due to improved membrane permeability and interaction. In the case of this compound, the C7-keto group contributes to the polarity of this region.
The presence of a hydroxyl group at the C4 position in the A-ring is another important structural feature. Generally, naturally occurring aromatic abietanes are not extensively functionalized on the A-ring. The introduction of a hydroxyl group at C4 could provide an additional point of interaction through hydrogen bonding with a biological target. This could enhance binding affinity and specificity. The stereochemistry of this hydroxyl group would be critical in determining its influence on activity.
Emerging Research Avenues and Future Perspectives for 19 nor 4 Hydroxyabieta 8,11,13 Trien 7 One
Unexplored Biological Targets and Signaling Pathways
Aromatic abietane (B96969) diterpenoids have been shown to possess a wide array of biological activities, suggesting that 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one could also interact with various biological targets and signaling pathways. rsc.orgrsc.org Many natural abietanes exhibit antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties. rsc.orgrsc.orgnih.gov
Future research could focus on screening this compound against a panel of human cancer cell lines to determine its cytotoxic potential. nih.gov Mechanistic studies could then elucidate its mode of action, for instance, whether it induces apoptosis, and if so, through which signaling cascades (e.g., caspase activation). nih.gov Furthermore, its anti-inflammatory potential could be investigated by examining its effects on key inflammatory mediators such as cytokines.
The structural features of this compound, particularly the phenolic hydroxyl group and the ketone function, are common in bioactive abietanes, hinting at its potential to interact with various cellular targets. The exploration of its effects on microbial pathogens, including bacteria and fungi, is another promising avenue, given the known antimicrobial properties of related compounds like ferruginol (B158077) and carnosic acid. rsc.orgnih.gov
Table 1: Known Biological Activities of Structurally Related Abietane Diterpenoids
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Ferruginol | Antimicrobial, Antioxidant, Gastroprotective | rsc.org |
| Carnosic Acid | Antiviral, Antioxidant | rsc.org |
| Dehydroabietic Acid | Antiviral, Gastroprotective | rsc.orguv.es |
| Aethiopinone | Cytotoxic | frontiersin.org |
Advanced Synthetic Strategies for Complex Analogs
The synthesis of natural products and their analogs is crucial for confirming their structure, enabling detailed biological evaluation, and conducting structure-activity relationship (SAR) studies. Synthetic efforts towards aromatic abietane diterpenoids have been ongoing for decades, with established routes to core structures like that of ferruginol and dehydroabietic acid. rsc.org
Advanced synthetic strategies could be employed to produce this compound in the laboratory, which would provide a reliable source of the pure compound for biological testing. Furthermore, modern synthetic methodologies would allow for the creation of a library of analogs. For example, the modification of the substituents on the aromatic ring, the alteration of the stereochemistry, or the introduction of different functional groups could lead to compounds with enhanced potency or novel biological activities. The development of such analogs would be instrumental in identifying the key structural features required for any observed biological effects. uv.es
Application of Omics Technologies in Biosynthesis and Activity Studies
Omics technologies, including genomics, transcriptomics, and metabolomics, are powerful tools for elucidating the biosynthetic pathways of natural products and for understanding their biological effects at a systems level. frontiersin.org Should the natural source of this compound be identified, omics approaches could be used to uncover the enzymes and genes responsible for its production. This knowledge could then be harnessed for metabolic engineering to enhance its yield in a heterologous host. frontiersin.org
Furthermore, treating cells or organisms with this compound and subsequently analyzing the changes in their transcriptome, proteome, and metabolome could provide a comprehensive picture of its mechanism of action. This would help in identifying its primary molecular targets and the signaling pathways it modulates, offering a much deeper understanding than traditional biochemical assays alone.
Development of Novel Analytical Probes and Detection Methods
To study the interaction of this compound with its biological targets in a cellular context, novel analytical probes could be developed. For instance, the synthesis of a fluorescently tagged version of the molecule would allow for its visualization within cells using microscopy techniques. This could provide valuable information about its subcellular localization and potential sites of action.
Affinity-based probes could also be designed to isolate its binding partners from cell lysates, a technique known as chemical proteomics. The identification of these interacting proteins would be a significant step towards elucidating its mechanism of action. The development of sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) assays, will also be essential for its quantification in biological samples.
Integration of Artificial Intelligence and Machine Learning in Abietane Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in natural product research for tasks such as bioactivity prediction and the design of novel synthetic routes. Large datasets of known bioactive compounds can be used to train ML models that can then predict the potential biological activities of new or uncharacterized molecules like this compound.
These computational tools could also be used to design virtual libraries of its analogs and predict their properties, helping to prioritize the synthesis of the most promising candidates. In conjunction with omics data, AI and ML algorithms can help to identify complex patterns and correlations, accelerating the discovery of new biological targets and the understanding of the compound's mode of action.
Challenges and Opportunities in Diterpenoid Research
The field of diterpenoid research is faced with several challenges, including the often low natural abundance of these compounds, their complex structures which can be difficult to synthesize, and the vast, largely unexplored chemical diversity of this class of molecules. mdpi.com These challenges also represent significant opportunities.
The scarcity of many diterpenoids in nature drives the development of innovative synthetic and biosynthetic methods for their production. frontiersin.org The structural complexity of these molecules is often associated with high target specificity and potent biological activity, making them attractive starting points for drug discovery. For a compound like this compound, the primary opportunity lies in its novelty. A thorough investigation into its chemical and biological properties could uncover unique therapeutic potential that has so far been overlooked.
Q & A
Q. What are the established methods for synthesizing 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one, and how can conflicting pathway hypotheses be resolved?
- Methodological Answer : Synthesis typically involves lead tetraacetate decarboxylation of dehydroabietic acid derivatives, followed by hydroboration-oxidation of olefin mixtures . However, ambiguity exists regarding the origin of intermediates (e.g., 19-norabieta-4,8,11,13-tetraene). To resolve contradictions, employ chromatographic isolation of intermediates and isotopic labeling to track reaction pathways. Cross-validate using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural assignments .
Q. How is this compound structurally characterized, and what analytical techniques are critical for purity assessment?
- Methodological Answer : Structural elucidation relies on 1D/2D NMR (e.g., COSY, HMBC) to assign proton and carbon environments, infrared spectroscopy (IR) for functional groups (e.g., ketone at C7), and electron ionization mass spectrometry (EIMS) for fragmentation patterns . Purity is assessed via HPLC-UV/ELSD (>95% purity threshold) and melting point consistency with literature values .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of this compound in cancer cell lines?
- Methodological Answer : Design in vitro assays to evaluate apoptosis (e.g., Annexin V/PI staining), cell cycle arrest (flow cytometry), and ROS production (DCFDA probes). Compare results to structurally related diterpenoids like sugiol, which induces G2/M arrest in pancreatic cancer cells via ROS-mediated pathways . Use RNA sequencing to identify dysregulated pathways (e.g., p53, MAPK) and validate targets via western blotting .
Q. How can researchers address discrepancies in bioactivity data between this compound and its analogs across studies?
- Methodological Answer : Standardize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., Staphylococcus aureus ATCC 25923) and normalize compound concentrations to molarity. Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modifications at C4 (hydroxyl) or C7 (ketone). Cross-reference bioactivity with molecular docking to predict binding affinities for targets like bacterial topoisomerases or fungal ergosterol .
Q. What are the best practices for isolating this compound from natural sources, and how can yield be optimized?
- Methodological Answer : Extract plant material (e.g., Sagittaria spp.) with hexane/EtOAc gradients to enrich diterpenoids. Use column chromatography (silica gel, Sephadex LH-20) for preliminary separation, followed by preparative HPLC (C18 column, acetonitrile/water mobile phase). Optimize yield by adjusting extraction time, solvent polarity, and temperature. Confirm identity via NMR comparison with published spectra .
Data Analysis & Reproducibility
Q. How should researchers document experimental protocols for synthesizing and testing this compound to ensure reproducibility?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines :
- Synthesis : Report reaction conditions (temperature, solvent, catalyst), yields, and purification steps.
- Characterization : Provide full spectral data (NMR, IR, HRMS) in supplementary materials.
- Bioassays : Detail cell lines, incubation times, and controls. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For ROS data, employ flow cytometry gating strategies to quantify fluorescence intensity shifts. Validate reproducibility via triplicate experiments with independent replicates .
Structural & Functional Comparisons
Q. How does the bioactivity of this compound compare to its hydroxylated analogs (e.g., 15,18-dihydroxy derivatives)?
- Methodological Answer : Hydroxylation at C15/C18 (e.g., 15,18-dihydroxyabieta-8,11,13-trien-7-one) enhances solubility and hydrogen-bonding capacity, potentially increasing antimicrobial potency . Test analogs in parallel using broth microdilution assays and compare MIC values. Use molecular dynamics simulations to assess how hydroxyl groups affect membrane permeability or target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
